6-Nitro-2H-1,3-benzodioxole-5-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66117-81-5 |
|---|---|
Molecular Formula |
C8H6N2O5 |
Molecular Weight |
210.14 g/mol |
IUPAC Name |
6-nitro-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C8H6N2O5/c9-8(11)4-1-6-7(15-3-14-6)2-5(4)10(12)13/h1-2H,3H2,(H2,9,11) |
InChI Key |
SXJABWFFRGADMX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategic Synthesis of 6-Nitro-2H-1,3-benzodioxole-5-carboxamide Scaffolds
The construction of the this compound core involves a series of well-defined synthetic operations. The process typically commences with the formation of a key intermediate, 6-nitro-1,3-benzodioxole-5-carboxylic acid, which then undergoes further reactions to yield the desired carboxamide and its derivatives.
Precursor Synthesis and Derivatization Pathways
The primary route to 6-nitro-1,3-benzodioxole-5-carboxylic acid often begins with the nitration of 1,3-benzodioxole (B145889) (also known as piperonylic acid). medchemexpress.comnih.gov This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.org The reaction conditions, particularly temperature, are crucial for achieving the desired regioselectivity, favoring the introduction of the nitro group at the 6-position.
An alternative pathway involves the nitration of 1,3-benzodioxole to yield 5-nitro-1,3-benzodioxole. prepchem.com This intermediate can then be further functionalized to introduce the carboxylic acid group at the adjacent position. One reported method involves the dropwise addition of 1,3-benzodioxole to a solution of concentrated nitric acid in water at elevated temperatures, resulting in the formation of 5-nitrobenzo[d] wikipedia.orgevitachem.comdioxole in good yield.
Once 6-nitro-1,3-benzodioxole-5-carboxylic acid is obtained, it can be converted to more reactive intermediates such as the corresponding acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). evitachem.com The resulting 6-nitro-1,3-benzodioxole-5-carbonyl chloride is a versatile intermediate for the formation of amides and esters.
A key precursor for many derivatization pathways is the methyl ester, methyl 6-nitro-1,3-benzodioxole-5-carboxylate (CAS 721-00-6). epa.govcymitquimica.com This compound serves as a stable and readily purifiable intermediate.
Table 1: Key Intermediates in the Synthesis of this compound
| Compound Name | Molecular Formula | CAS Number | Key Role |
| 1,3-Benzodioxole-5-carboxylic acid | C₈H₆O₄ | 94-53-1 | Starting Material |
| 6-Nitro-1,3-benzodioxole-5-carboxylic acid | C₈H₅NO₆ | 712-97-0 | Key Intermediate |
| 6-Nitro-1,3-benzodioxole-5-carbonyl chloride | C₈H₄ClNO₅ | 55171-62-5 | Activated Intermediate |
| Methyl 6-nitro-1,3-benzodioxole-5-carboxylate | C₉H₇NO₆ | 721-00-6 | Ester Precursor |
The synthesis of hydrazide precursors, specifically 6-nitro-1,3-benzodioxole-5-carbohydrazide, is a crucial step for the subsequent formation of N-acylhydrazones. This transformation is typically achieved through the hydrazinolysis of the corresponding ester, such as methyl 6-nitro-1,3-benzodioxole-5-carboxylate. The reaction involves the nucleophilic attack of hydrazine (B178648) (N₂H₄) on the ester carbonyl group, leading to the displacement of the methoxy (B1213986) group and the formation of the carbohydrazide. This is a standard and efficient method for converting esters to hydrazides.
Substituted benzodioxole-carboxylic acids, like 6-nitro-1,3-benzodioxole-5-carboxylic acid, are versatile substrates for amide coupling reactions. scirp.org These reactions involve the formation of an amide bond between the carboxylic acid and an amine. To facilitate this, the carboxylic acid is often activated. One common method is the conversion of the carboxylic acid to its acyl chloride, as mentioned previously. The highly reactive acyl chloride then readily reacts with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide.
Alternatively, direct amide formation from the carboxylic acid and an amine can be achieved using coupling reagents. These reagents activate the carboxylic acid in situ, promoting the nucleophilic attack of the amine. This method avoids the need to isolate the often-sensitive acyl chloride.
Condensation Reactions for Carboxamide Formation
The final step in the formation of many derivatives of this compound, particularly N-acylhydrazones, involves a condensation reaction. This reaction typically joins the hydrazide precursor with an aldehyde or ketone.
The formation of the N-acylhydrazone backbone is a classic condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone). The reaction proceeds via a nucleophilic addition-elimination mechanism.
The nitrogen atom of the terminal amino group of the hydrazide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This initial attack forms a tetrahedral intermediate. Subsequent proton transfer steps and the elimination of a water molecule lead to the formation of the stable C=N double bond characteristic of the N-acylhydrazone linkage. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.
Role of Coupling Reagents and Reaction Conditions
The formation of the amide bond in this compound from its corresponding carboxylic acid precursor, (6-nitro-benzo[l,3]dioxole-5-il) acetic acid, necessitates the use of coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with an amine. A variety of coupling agents have been developed for amide bond formation, each with its own set of advantages and specific applications.
Commonly employed coupling reagents in peptide synthesis and related amide formations include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). The in-situ generation of an active ester by these reagents allows for the efficient formation of the amide linkage under mild conditions. The choice of solvent, temperature, and reaction time are critical parameters that must be optimized to maximize yield and minimize side reactions. For instance, the synthesis of related amino-acyl derivatives of 1,3-benzodioxole has been successfully achieved using DCC and HOBt in a solvent like dimethylformamide (DMF) at 0°C.
The following table provides an overview of common coupling reagents and their general reaction conditions.
| Coupling Reagent | Additive | Typical Solvent | Temperature (°C) |
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | 0 to room temperature |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF) | 0 to room temperature |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM), Dimethylformamide (DMF) | 0 to room temperature |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | N,N-Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | 0 to room temperature |
Stereoselective Synthesis Approaches for Benzodioxole Derivatives
While the core structure of this compound is achiral, the principles of stereoselective synthesis are highly relevant for the creation of chiral derivatives. The introduction of stereocenters into the benzodioxole framework can be achieved through various asymmetric strategies.
One approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, chiral auxiliaries derived from amino acids or other natural products can be appended to a benzodioxole precursor to control the stereochemical outcome of reactions such as alkylations or aldol (B89426) condensations.
Another powerful strategy is asymmetric catalysis , which employs a chiral catalyst to favor the formation of one enantiomer over the other. This can be applied to the formation of the benzodioxole ring itself or to subsequent modifications. For example, chiral catalysts can be used in the asymmetric dihydroxylation of an appropriately substituted olefin precursor, which can then be cyclized to form a chiral benzodioxole derivative. While specific examples for this compound are not extensively documented, the application of these well-established methodologies presents a viable route to its chiral analogs.
Advanced Synthetic Strategies and Methodological Innovations
In recent years, the field of organic synthesis has seen a significant shift towards more sustainable and efficient methodologies. These advanced strategies are applicable to the synthesis of this compound and its derivatives, offering improvements in terms of reaction times, yields, and environmental impact.
Exploration of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of benzodioxole synthesis, this can involve the use of environmentally benign solvents, catalysts, and energy sources. For example, the use of water as a solvent, where feasible, can significantly reduce the environmental footprint of a synthesis. Furthermore, the development of recyclable catalysts, such as solid-supported reagents, can minimize waste generation. The synthesis of benzodioxole derivatives has been reported using green approaches, which can be adapted for the production of this compound.
Microwave-Assisted and Ultrasonic Irradiation Methods in Derivatization
Microwave-assisted organic synthesis (MAOS) and sonochemistry (the use of ultrasonic irradiation) have emerged as powerful tools for accelerating chemical reactions. These techniques can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products.
In the context of benzodioxole derivatives, microwave irradiation has been successfully employed for their synthesis. The rapid and efficient heating provided by microwaves can drive reactions to completion much faster than conventional heating methods. Similarly, ultrasonic irradiation can enhance reaction rates through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. These methods are particularly well-suited for derivatization reactions, where functional groups are introduced or modified on the core benzodioxole structure.
Site-Selectivity in Nitration Reactions
The introduction of the nitro group at the 6-position of the 1,3-benzodioxole-5-carboxamide (B1330235) is a key step in the synthesis of the target molecule. Achieving the desired regioselectivity in electrophilic aromatic substitution reactions, such as nitration, is governed by the directing effects of the substituents already present on the aromatic ring.
In the case of a 1,3-benzodioxole-5-carboxylic acid precursor, the benzodioxole ring itself is an activating group and an ortho, para-director due to the electron-donating effect of the oxygen atoms. The carboxylic acid group, on the other hand, is a deactivating group and a meta-director. The interplay of these directing effects determines the position of nitration. The electron-donating benzodioxole moiety strongly activates the positions ortho and para to the oxygen atoms. The position para to the ether-like oxygen at position 1 and ortho to the ether-like oxygen at position 3 is the 6-position. The carboxylic acid group at position 5 will direct incoming electrophiles to the meta positions, which are the 2- and 6-positions. The combined directing effects of the activating benzodioxole ring and the deactivating carboxylic acid group favor nitration at the 6-position, leading to the desired 6-nitro isomer.
Derivatization and Functionalization Strategies
Once this compound is synthesized, its chemical structure offers several avenues for further derivatization and functionalization. The presence of the nitro group and the carboxamide moiety provides reactive sites for a variety of chemical transformations.
The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This transformation opens up a wide range of possibilities for further functionalization, as the resulting amino group can be acylated, alkylated, or converted into a diazonium salt, which can then undergo a variety of Sandmeyer-type reactions.
The carboxamide group can also be a site for derivatization. For example, the amide N-H bond can be deprotonated and the resulting anion can be alkylated to form N-substituted derivatives. Alternatively, the amide can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, allowing for the introduction of different amine components to create a library of related amides.
These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships in various contexts.
Introduction of Additional Functional Groups on the Benzodioxole Ring
The aromatic nature of the benzodioxole ring in this compound allows for the introduction of additional functional groups through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the electronic properties of the existing substituents: the nitro group, the carboxamide group, and the dioxole ring itself. The nitro group is a strong deactivating group and a meta-director, which significantly reduces the electron density of the aromatic ring, making electrophilic substitution more challenging. Conversely, the dioxole ring and the amide group are generally considered activating and ortho-, para-directing.
The interplay of these directing effects determines the position of substitution for incoming electrophiles. For instance, halogenation, nitration, or sulfonation would likely occur at the position least deactivated by the nitro group and most activated by the other substituents. The precise reaction conditions, including the choice of electrophile, catalyst, and solvent, are crucial in controlling the outcome of these transformations.
Synthesis of N-Substituted Carboxamide Derivatives
The primary amide functionality of this compound serves as a key handle for the synthesis of a diverse array of N-substituted derivatives. The most common approach involves the coupling of the corresponding carboxylic acid, 6-nitro-1,3-benzodioxole-5-carboxylic acid, with a wide range of primary and secondary amines. This amide bond formation is typically facilitated by the use of coupling reagents that activate the carboxylic acid.
Commonly employed coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium-based reagents such as HBTU are also highly effective. The choice of solvent, typically an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF), and the reaction temperature are critical parameters to optimize for achieving high yields and purity of the desired N-substituted carboxamides. A general synthetic scheme for this transformation is presented below:
| Reactant 1 | Reactant 2 | Coupling Reagent/Conditions | Product |
| 6-Nitro-1,3-benzodioxole-5-carboxylic acid | R-NH2 or R1R2NH | EDC/HOBt, DMF, rt | 6-Nitro-N-R-1,3-benzodioxole-5-carboxamide or 6-Nitro-N-R1,N-R2-1,3-benzodioxole-5-carboxamide |
Development of Peptidyl Derivatives Containing the 1,3-Benzodioxole System
The synthetic principles for creating N-substituted carboxamides can be extended to the development of peptidyl derivatives. In this context, the 6-nitro-1,3-benzodioxole-5-carboxylic acid moiety can be coupled with the N-terminus of amino acids or peptides. Standard solid-phase or solution-phase peptide synthesis methodologies are applicable here.
In a typical procedure, the carboxylic acid is activated using peptide coupling reagents, and then reacted with the free amino group of an amino acid or a peptide chain. Protecting groups are often necessary for the other functional groups on the amino acids (e.g., side chains and the C-terminus) to ensure selective amide bond formation. Research on the synthesis of amino-acyl derivatives from the closely related (6-nitro-benzo[l,3]dioxole-5-il) acetic acid has demonstrated the feasibility of this approach. researchgate.net The condensation is often carried out using reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole (B1436442) to generate an active ester in situ, which then reacts with the amino acid. researchgate.net This methodology allows for the systematic construction of peptide chains attached to the 6-nitro-1,3-benzodioxole scaffold.
Incorporation into Hybrid Molecular Architectures (e.g., Quinoline-Benzodioxole Conjugates)
The this compound scaffold can be integrated into larger, hybrid molecular architectures to combine its structural features with those of other pharmacologically relevant moieties, such as the quinoline (B57606) ring system. The synthesis of such conjugates often relies on the versatile amide bond as a linker.
One common strategy involves the coupling of a functionalized benzodioxole derivative with a functionalized quinoline. For instance, the nitro group of 6-nitro-1,3-benzodioxole-5-amine can be reduced to an amine, which can then be acylated with a quinoline carboxylic acid. Alternatively, a quinoline amine can be reacted with 6-nitro-1,3-benzodioxole-5-carboxylic acid. The synthesis of quinoline-3-carboxamides, for example, has been achieved by coupling substituted quinoline-3-carboxylic acids with various anilines using EDC and HOBt in DMF. lookchem.com This approach provides a modular and efficient way to generate a library of quinoline-benzodioxole conjugates. The general synthetic strategies for these hybrid molecules are highlighted in the following table:
| Benzodioxole Precursor | Quinoline Precursor | Coupling Reaction |
| 6-Amino-1,3-benzodioxole-5-carboxamide | Quinoline-X-carboxylic acid | Amide bond formation |
| 6-Nitro-1,3-benzodioxole-5-carboxylic acid | Amino-quinoline | Amide bond formation |
These synthetic transformations underscore the chemical versatility of this compound and its potential as a building block in the design and synthesis of a wide range of complex organic molecules.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed picture of the molecular structure can be assembled.
The ¹H NMR spectrum of 6-Nitro-2H-1,3-benzodioxole-5-carboxamide is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the dioxole ring, and the amide protons.
The two aromatic protons on the benzodioxole ring will appear as singlets due to their para positioning, which minimizes or eliminates spin-spin coupling between them. The electron-withdrawing effects of the adjacent nitro and carboxamide groups will significantly deshield these protons, causing them to resonate at a downfield region, likely between 7.5 and 8.5 ppm.
The methylene protons of the 1,3-dioxole (B15492876) group are expected to produce a sharp singlet, typically observed around 6.1-6.3 ppm. The amide group (-CONH₂) will show two distinct signals for the non-equivalent protons, which may appear as broad singlets in the region of 7.0-8.0 ppm, with their chemical shift being solvent-dependent.
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.5 - 8.5 | Singlet |
| Aromatic-H | 7.5 - 8.5 | Singlet |
| O-CH₂-O | 6.1 - 6.3 | Singlet |
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in the structure.
The carbonyl carbon of the amide group will be the most deshielded, appearing significantly downfield, typically in the range of 165-170 ppm. The aromatic carbons will resonate between 100 and 155 ppm. The carbons directly attached to the electron-withdrawing nitro and carboxamide groups, as well as the oxygen atoms of the dioxole ring, will be shifted further downfield. The methylene carbon of the dioxole ring is anticipated to appear around 102-104 ppm.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | 165 - 170 |
| Aromatic C-NO₂ | 145 - 155 |
| Aromatic C-O | 140 - 150 |
| Aromatic C-CONH₂ | 130 - 140 |
| Aromatic C-H | 105 - 115 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would confirm the absence of coupling between the two aromatic protons.
HSQC: This technique would correlate the proton signals with their directly attached carbon atoms, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals.
HMBC: This experiment is crucial for establishing long-range (2-3 bond) correlations. It would show correlations between the amide protons and the carbonyl carbon, as well as between the aromatic protons and the neighboring quaternary carbons, thereby confirming the substitution pattern on the aromatic ring.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₆N₂O₅), the calculated exact mass would be determined. The experimentally measured mass from HRMS would be expected to be very close to this calculated value, confirming the elemental composition.
Predicted HRMS Data:
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₈H₇N₂O₅⁺ | 211.0355 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components within a mixture. While the high polarity and potential thermal lability of the carboxamide might pose challenges for GC analysis without derivatization, GC-MS could be utilized to analyze reaction mixtures during the synthesis of this compound. It would be effective in identifying more volatile starting materials, byproducts, or impurities. The mass spectrometer detector would provide mass spectra for each separated component, aiding in their identification. The fragmentation pattern of the title compound would likely involve the loss of the amide group (CONH₂), the nitro group (NO₂), and potentially cleavage of the dioxole ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing direct information on the functional groups present by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FTIR) spectroscopy is particularly effective for identifying the key functional groups within this compound. The primary amide (–CONH₂) and the aromatic nitro (–NO₂) groups give rise to strong, characteristic absorption bands.
The N-H stretching vibrations of the primary amide typically appear as a pair of bands in the 3400-3200 cm⁻¹ region. udel.edu The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum, generally found in the 1680-1630 cm⁻¹ range for solid-state amides. The N-H bending vibration (Amide II band) occurs near 1600 cm⁻¹.
The nitro group is characterized by two prominent stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds, the asymmetric stretch is typically a very strong band located in the 1550-1500 cm⁻¹ range, while the symmetric stretch appears as a strong band between 1390 cm⁻¹ and 1330 cm⁻¹. spectroscopyonline.com The presence of these distinct bands provides definitive evidence for the nitro and carboxamide functionalities.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| Amide (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3200 (two bands) | Medium-Strong |
| Carbonyl (C=O) | Stretch (Amide I) | 1680 - 1630 | Strong |
| Amide (N-H) | Bend (Amide II) | ~1600 | Medium |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 | Very Strong |
| Nitro (NO₂) | Symmetric Stretch | 1390 - 1330 | Strong |
| Benzodioxole (C-O-C) | Asymmetric Stretch | ~1280 | Strong |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.
The crystal structure of this compound is expected to be heavily influenced by intermolecular hydrogen bonding. The primary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), while the nitro group is a strong hydrogen bond acceptor. It is anticipated that strong N-H···O hydrogen bonds would be a dominant feature of the crystal packing, potentially linking molecules into chains, dimers, or more complex three-dimensional networks. nih.gov These interactions could involve the amide N-H donating to the oxygen of a carbonyl group or a nitro group on an adjacent molecule.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. slideshare.net The spectrum of this compound is expected to be dominated by π → π* transitions associated with its extended conjugated system.
The benzodioxole ring system is conjugated with both the electron-withdrawing nitro group and the carboxamide group. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the molecule will absorb light at longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzodioxole.
The primary absorption bands are expected to arise from π → π* transitions, which are typically of high intensity. shu.ac.uk The presence of non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups, and on the nitrogen of the amide, also allows for lower-energy, lower-intensity n → π* transitions. youtube.com The exact position of the absorption maximum (λmax) is sensitive to solvent polarity; polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption wavelength. shu.ac.uk
| Transition Type | Orbitals Involved | Expected Intensity | Region |
| π → π | HOMO (π) → LUMO (π) | High (ε = 1,000-10,000) | UV (250-400 nm) |
| n → π | HOMO (n) → LUMO (π) | Low (ε = 10-100) | UV/Visible (>300 nm) |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for exploring the electronic structure and properties of molecules. For compounds in the 1,3-benzodioxole (B145889) family, DFT has been successfully used to elucidate ground state properties, reactivity, and optical characteristics. researchgate.net
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a preferred method for investigating the structural and electronic properties of organic molecules. Functionals such as B3LYP and M062X, often paired with basis sets like 6-311++G(d,p), are commonly used to perform geometry optimization. researchgate.netnih.gov This process calculates the lowest energy arrangement of atoms, providing key data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. For the 1,3-benzodioxole core, studies confirm that the aromatic ring is planar, while the fused five-membered dioxole ring adopts a puckered conformation. orientjchem.orgscispace.com
Analysis of Molecular and Electronic Structure
The electronic properties of a molecule are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. irjweb.com
In related benzodioxole structures, analysis shows that the HOMO is often localized on the electron-rich 1,3-benzodioxole ring system, while the LUMO may be distributed over an electron-accepting portion of the molecule. nih.gov This separation of orbitals indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation, a feature crucial for various molecular applications, including nonlinear optics. nih.gov
Reactivity and Stability Assessments
The energies of the HOMO and LUMO orbitals are fundamental in calculating global reactivity descriptors that predict a molecule's behavior in chemical reactions. ajchem-a.com The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing kinetic stability; a larger gap implies higher stability and lower chemical reactivity. nih.govirjweb.com
Other key reactivity descriptors derived from HOMO and LUMO energies include:
Chemical Hardness (η): Measures resistance to change in electron distribution. A molecule with a large energy gap is considered "hard." irjweb.com
Chemical Potential (μ): Relates to the "escaping tendency" of electrons from an equilibrium system.
Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons.
For a representative quinoline-1,3-benzodioxole chalcone (B49325), these parameters were calculated, indicating high kinetic stability due to a large energy gap. nih.gov
Table 1: Example Reactivity Descriptors for a Related Benzodioxole Derivative
| Parameter | Value (eV) |
| EHOMO | -7.3259 |
| ELUMO | -1.6120 |
| Energy Gap (ΔE) | 5.7138 |
| Chemical Hardness (η) | 2.86 |
| Chemical Potential (μ) | -4.47 |
| Electrophilicity Index (ω) | 3.50 |
Data derived from a study on a quinoline-1,3-benzodioxole chalcone for illustrative purposes. nih.gov
Polarizability and Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are essential for modern photonic and optoelectronic applications. researchgate.net The NLO response of a molecule is determined by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). These properties describe how the molecule's electron cloud is distorted by an external electric field. nih.gov
Computational methods can reliably predict these values. A large hyperpolarizability value, often associated with significant intramolecular charge transfer, suggests a strong NLO response. nih.gov Theoretical NLO properties are typically compared against a standard reference material, such as urea. researchgate.net For a studied quinoline-1,3-benzodioxole chalcone, the calculated first hyperpolarizability was found to be significantly higher than that of urea, indicating its promise as an NLO material. nih.gov
Table 2: Example Calculated NLO Properties for a Related Benzodioxole Derivative
| Property | Unit | Value |
| Dipole Moment (μ) | Debye | 4.88 |
| Mean Polarizability (α) | esu | 4.67 x 10-23 |
| First Hyperpolarizability (βtot) | esu | 2.53 x 10-29 |
Data derived from a study on a quinoline-1,3-benzodioxole chalcone for illustrative purposes. nih.gov
Molecular Modeling and Simulation Studies
Beyond static quantum calculations, molecular modeling explores the dynamic behavior of molecules, such as conformational changes.
Conformational Analysis and Rotational Isomers
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers or rotational isomers) that can be interconverted by rotation about single bonds. For 6-Nitro-2H-1,3-benzodioxole-5-carboxamide, key rotational barriers would exist around the C-C bond connecting the carboxamide group to the benzodioxole ring and the C-N bond of the amide.
While specific studies on this molecule are unavailable, research on the parent 1,3-benzodioxole shows the five-membered ring is not planar but puckered. orientjchem.orgscispace.com A full conformational analysis would involve rotating the carboxamide group relative to the ring system to generate a potential energy surface, identifying the lowest-energy (most stable) conformers and the energy barriers between them. This analysis is critical for understanding receptor binding and molecular interactions.
Intramolecular Hydrogen Bonding and Their Energetic Contributions
The molecular architecture of this compound, featuring a carboxamide (-CONH2) group and a nitro (-NO2) group in adjacent positions on the benzodioxole ring, suggests the potential for intramolecular hydrogen bonding. Specifically, a hydrogen bond could form between a hydrogen atom of the amide group and an oxygen atom of the neighboring nitro group.
Prediction of Three-Dimensional Structures and Intermolecular Interactions
The three-dimensional structure of this compound can be predicted using various computational techniques, ranging from molecular mechanics to quantum mechanical methods. These models are crucial for understanding how the molecule interacts with its environment.
Beyond the intramolecular forces, the predicted 3D structure allows for the exploration of potential intermolecular interactions. These interactions govern the solid-state packing of the molecule and its behavior in solution. Key intermolecular forces for this compound would likely include:
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor and acceptor, while the nitro and dioxole oxygens can act as acceptors. This allows for the formation of extensive hydrogen bond networks between molecules.
π-π Stacking: The aromatic benzodioxole ring can participate in π-π stacking interactions with adjacent molecules, contributing to crystal lattice stability.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electron-withdrawing nitro group and the polar carboxamide group, leading to strong dipole-dipole interactions.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein.
Ligand-Protein Interaction Profiling for Potential Biological Targets
While specific biological targets for this compound are not extensively documented, molecular docking can be used to screen it against various receptors. For instance, derivatives of benzamides and benzodioxoles have been investigated for their anti-inflammatory, antimicrobial, and receptor antagonist activities. researchgate.netresearchgate.netebi.ac.uk
A typical molecular docking workflow would involve:
Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
Preparing the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
Generating a low-energy 3D conformer of this compound.
Using a docking algorithm (e.g., AutoDock Vina) to predict the binding pose and affinity of the ligand within the protein's active site. mdpi.com
The output of such a study would be a scoring function, indicating the predicted binding affinity, and a detailed profile of the interactions between the ligand and the amino acid residues of the protein.
Table 1: Illustrative Ligand-Protein Interactions for a Hypothetical Target
| Interaction Type | Interacting Groups on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Amide (-CONH2), Nitro (-NO2), Dioxole Oxygens | Serine, Threonine, Asparagine, Glutamine |
| Hydrophobic | Benzodioxole Ring | Leucine, Isoleucine, Valine, Phenylalanine |
| π-π Stacking | Benzodioxole Ring | Phenylalanine, Tyrosine, Tryptophan |
| Electrostatic | Nitro Group (negative), Amide Group (partial charges) | Lysine, Arginine, Aspartate, Glutamate |
Mechanistic Insights into Receptor Binding
Molecular dynamics (MD) simulations can provide deeper mechanistic insights into the binding process by simulating the movement of the ligand and protein over time. Starting from the best-docked pose, an MD simulation can reveal:
Stability of the Binding Pose: Whether the ligand remains stably bound in the active site.
Conformational Changes: Any changes in the protein or ligand structure upon binding.
Role of Water Molecules: The role of water molecules in mediating ligand-protein interactions.
Binding Free Energy: A more accurate estimation of the binding affinity can be calculated using methods like MM-PBSA or MM-GBSA.
For example, simulations could show how the flexibility of the carboxamide group allows it to form optimal hydrogen bonds within the receptor's binding pocket, a crucial step for stable binding.
Structure-Based Drug Design Principles (Conceptual)
Structure-based drug design aims to develop new therapeutic agents by leveraging knowledge of the 3D structure of the biological target.
Identification of Key Structural Motifs for Target Recognition
The structure of this compound contains several key motifs that are likely important for molecular recognition by a biological target:
The Benzodioxole Scaffold: This rigid, planar ring system serves as a core scaffold, positioning the functional groups in a specific orientation for interaction with a receptor. It is a recognized pharmacophore in many biologically active compounds.
The Carboxamide Group: This group is a versatile hydrogen bond donor and acceptor, making it a critical anchor for binding to many protein targets.
Structure-activity relationship (SAR) studies on related nitro-aromatic compounds have shown that the orientation and electronic effects of the nitro group can significantly impact biological activity. researchgate.net By understanding how these motifs contribute to binding, medicinal chemists can conceptually modify the structure of this compound to enhance its potency, selectivity, or pharmacokinetic properties. For example, altering the substituents on the aromatic ring could optimize hydrophobic interactions, while modifying the carboxamide could fine-tune hydrogen bonding.
Computational Screening Approaches for Derivative Design
Computational screening has emerged as a powerful tool in medicinal chemistry for the rational design of novel derivatives of lead compounds such as this compound. These in silico techniques allow for the rapid assessment of large virtual libraries of molecules, predicting their potential biological activity, pharmacokinetic properties, and toxicity profiles before their actual synthesis. This approach significantly reduces the time and cost associated with drug discovery and development. The primary computational screening methods employed in the design of derivatives include molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
The process of computational screening for derivative design typically begins with the identification of a biological target. Structure-based virtual screening can then be employed, which involves docking virtual libraries of candidate compounds into the three-dimensional structure of the target protein. This allows for the prediction of binding affinities and the identification of key molecular interactions.
In instances where the 3D structure of the target is unknown, ligand-based approaches such as pharmacophore modeling are utilized. A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. This model can then be used as a query to search for novel derivatives that possess these key features.
A notable application of these computational methods has been in the design and evaluation of derivatives of this compound. For instance, researchers have synthesized and conducted in silico studies on N-(4-methoxybenzyl)-6-nitrobenzo- nih.govugm.ac.id-dioxole-5-carboxamide (MDC) and N-(3-acetylphenyl)-6-nitrobenzo- nih.govugm.ac.id-dioxole-5-carboxamide (ADC). nih.gov Molecular docking simulations of these derivatives against various protein targets, such as myeloperoxidase (MPO), dipeptidyl peptidase-4 (DPP-4), and α-glucosidase (α-GD), have been performed to predict their binding affinities. nih.gov
The results of such docking studies can be tabulated to compare the potential efficacy of different derivatives. For MDC and ADC, the docking scores indicated favorable interactions with the active sites of the target proteins, with MPO being the most favorable target. nih.gov
Table 1: Molecular Docking Scores of this compound Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) |
| N-(4-methoxybenzyl)-6-nitrobenzo- nih.govugm.ac.id-dioxole-5-carboxamide (MDC) | Myeloperoxidase (MPO) | -7.74 |
| N-(3-acetylphenyl)-6-nitrobenzo- nih.govugm.ac.id-dioxole-5-carboxamide (ADC) | Myeloperoxidase (MPO) | -7.79 |
Data sourced from in silico molecular docking simulations. nih.gov
Beyond predicting biological activity, computational screening is crucial for evaluating the drug-like properties of designed derivatives. In silico ADMET prediction is a critical step in this process. nih.gov Various online tools and software packages are used to calculate a range of pharmacokinetic and toxicological parameters. For MDC and ADC, ADMET parameters were predicted and compared to known drugs to assess their potential as therapeutic agents. nih.gov
Table 2: Predicted In Silico ADMET Properties of Selected Derivatives
| Parameter | N-(4-methoxybenzyl)-6-nitrobenzo- nih.govugm.ac.id-dioxole-5-carboxamide (MDC) | N-(3-acetylphenyl)-6-nitrobenzo- nih.govugm.ac.id-dioxole-5-carboxamide (ADC) |
| Absorption | ||
| Caco-2 Permeability | Predicted High | Predicted High |
| Human Intestinal Absorption | Predicted High | Predicted High |
| Distribution | ||
| BBB Permeability | Predicted Low | Predicted Low |
| Plasma Protein Binding | Predicted High | Predicted High |
| Metabolism | ||
| CYP2D6 Inhibitor | Predicted Yes | Predicted Yes |
| CYP3A4 Inhibitor | Predicted Yes | Predicted Yes |
| Excretion | ||
| Renal Organic Cation Transporter 2 Substrate | Predicted No | Predicted No |
| Toxicity | ||
| AMES Toxicity | Predicted No | Predicted No |
| hERG I Inhibitor | Predicted No | Predicted No |
This table presents a selection of predicted ADMET properties based on computational models. These predictions require experimental validation. nih.gov
The integration of these computational screening approaches provides a comprehensive framework for the design of novel this compound derivatives with potentially enhanced biological activity and favorable pharmacokinetic profiles. The findings from these in silico studies guide the selection of the most promising candidates for synthesis and subsequent experimental validation.
Structure Activity Relationship Sar Studies
Elucidating the Influence of Substitution Patterns on Biological Efficacy
The substitution pattern on the benzodioxole ring is a primary determinant of the molecule's efficacy. The relative positions and electronic nature of the nitro and carboxamide groups create a specific chemical environment that governs its biological interactions.
The nitro group (NO₂) at the 6-position is a powerful modulator of the compound's chemical and biological properties. nih.gov As a potent electron-withdrawing group, it significantly influences the electronic distribution across the aromatic ring. svedbergopen.com This electronic effect deactivates the ring towards electrophilic substitution while facilitating nucleophilic aromatic substitution by stabilizing the negatively charged intermediates.
The presence of the nitro group can be essential for certain biological activities. nih.gov It can function as both a pharmacophore and, in some contexts, a toxicophore. nih.govresearchgate.net The group's influence on polarity and electronic properties can enhance interactions with nucleophilic sites within protein structures, such as enzymes, potentially leading to inhibition. nih.gov Furthermore, the nitro group can undergo enzymatic reduction in biological systems to form reactive intermediates like nitroso and hydroxylamine (B1172632) species. svedbergopen.comnih.gov This bioreduction can be a key step in the mechanism of action for many nitro-containing compounds, where the resulting reactive species can covalently bind to biological macromolecules. nih.gov
Table 1: Influence of the Nitro Group on Molecular Properties and Bioactivity
| Feature | Description | Reference |
| Electronic Effect | Strong electron-withdrawing group; deactivates the aromatic ring to electrophilic attack and facilitates nucleophilic attack. | |
| Reactivity | Can be reduced in vivo to reactive intermediates (nitroso, hydroxylamine), which are often responsible for biological effects. | svedbergopen.comnih.gov |
| Pharmacophoric Role | Modifies polarity and electronic density, favoring interactions with specific amino acid residues in target proteins. | nih.govresearchgate.net |
| Toxicity | The same reactive intermediates that confer bioactivity can also lead to toxicity, making the nitro group a potential toxicophore. | nih.gov |
The carboxamide moiety (-CONH₂) at the 5-position is a critical functional group for establishing interactions with biological targets. Studies on related benzodioxole derivatives have demonstrated that the presence of a carboxamide group can be essential for conferring biological activity, such as anticancer effects. researchgate.netnajah.edu In some series, analogues lacking the carboxamide were found to be inactive. najah.edu
The carboxamide group is a versatile hydrogen-bonding moiety, capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual capability allows for specific and strong interactions with amino acid residues in a protein's binding site, such as glutamine, asparagine, or the peptide backbone. Modifications to this group, for instance, by substituting the amide protons, can drastically alter binding affinity and selectivity. In a series of 1,3-benzodioxole (B145889) N-carbamothioyl carboxamide derivatives, variations in the substituent on the terminal nitrogen of the carbamothioyl carboxamide group led to significant differences in potency and selectivity as P2X receptor antagonists. nih.gov This highlights the sensitivity of ligand-target interactions to the steric and electronic properties of the carboxamide substituent.
Table 2: Predicted Effects of Carboxamide Modifications on Receptor Binding
| Modification | Predicted Impact on Interaction | Rationale | Reference |
| N-Alkylation | May decrease affinity | Loss of a hydrogen bond donor (N-H); potential for steric hindrance. | researchgate.net |
| N-Arylation | Variable; could increase affinity | Potential for additional π-π or hydrophobic interactions, but also steric clashes. | nih.gov |
| Replacement with Sulfonamide | Alters geometry and H-bonding | Changes the spatial orientation of substituents and modifies hydrogen-bonding patterns, affecting receptor fit. | researchgate.net |
| Conversion to Carboxylic Acid | Introduces negative charge | Alters electrostatic interactions; may favor binding to positively charged pockets. | nih.gov |
Comparative Analysis with Related Benzodioxole Analogues
The SAR of 6-Nitro-2H-1,3-benzodioxole-5-carboxamide can be further understood by comparing it with other functionally related benzodioxole derivatives. For example, a series of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives were synthesized and evaluated as antagonists of P2X receptors. nih.gov In this series, the core benzodioxole-5-carboxamide scaffold is present, but the key variations are the lack of a nitro group and the presence of a diverse range of substituents on the N-carbamothioyl moiety. The most potent compounds in this series, such as 9o and 9q, demonstrated high selectivity and nanomolar potency for specific P2X receptor subtypes, underscoring the importance of the substituents attached to the carboxamide group for achieving high-affinity binding. nih.gov
Another relevant comparison can be made with benzodioxole analogues developed as SERCA2a activators for potential cardiovascular applications. nih.govnih.gov These studies involved systematic derivatization of three pharmacophoric regions, including the benzodioxole "head" group. The findings revealed that increased lipophilicity generally correlated with enhanced SERCA2a activation, while the addition of polar functionalities often reduced activity. nih.gov This suggests that for certain targets, the strong polarity introduced by the nitro group in this compound might be detrimental to activity, whereas for others it could be beneficial.
Table 3: Comparative Activity of Substituted Benzodioxole Analogues
| Compound/Series | Key Structural Features | Biological Target/Activity | Potency | Reference |
| Benzodioxole N-carbamothioyl carboxamides | No nitro group; varied N-substituents on carboxamide. | P2X4R / P2X7R Antagonism | IC₅₀ = 0.018 - 0.039 µM (most potent) | nih.gov |
| Benzodioxole SERCA2a Activators | Varied linkers and lipophilic tails; no nitro group. | SERCA2a Activation | EC₅₀ = 0.7 - 9 µM | nih.govnih.gov |
| Benzodioxole COX Inhibitors | Acetic acid side chain; varied benzoyl groups. | COX-1/COX-2 Inhibition | IC₅₀ = 0.725 µM (most potent vs COX-1) | nih.gov |
| Carboxamide-containing Benzodioxoles | Acetic acid side chain, carboxamide linkage to dimethoxyphenyl. | Anticancer (Hep3B cells) | Active (Reduced α-FP secretion) | najah.edu |
Identification of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore is the specific three-dimensional arrangement of steric and electronic features necessary for optimal interaction with a biological target. unina.it For the this compound scaffold, several key pharmacophoric elements can be identified based on its structure and comparison with active analogues. nih.govnih.gov
The Benzodioxole Ring System: This fused bicyclic structure serves as a rigid, largely planar scaffold. It provides a defined spatial orientation for the attached functional groups and can engage in hydrophobic or π-stacking interactions with the target protein.
The Carboxamide Group: Located at position 5, this group is a primary interaction point, acting as a hydrogen bond donor and acceptor. Its ability to form directed hydrogen bonds is likely critical for molecular recognition and binding affinity. najah.edu
The Nitro Group: Positioned at the adjacent 6-position, the nitro group acts as a strong electron-withdrawing feature and a potential hydrogen bond acceptor. Its presence significantly alters the electronic landscape of the aromatic ring, which can influence binding affinity and reactivity. nih.govnih.gov
The specific ortho-relationship between the carboxamide and the nitro group creates a distinct electronic and steric environment. This arrangement could facilitate intramolecular hydrogen bonding, which would restrict the conformation of the carboxamide group, potentially pre-organizing the molecule for a more favorable interaction with its biological target. Comprehensive SAR investigations on related scaffolds have emphasized the importance of optimizing distinct pharmacophoric regions to achieve high potency. nih.govnih.gov
Table 4: Key Pharmacophoric Elements and Their Functions
| Pharmacophoric Element | Location | Putative Function in Binding | Reference |
| Aromatic Ring System | Benzodioxole Core | Provides a rigid scaffold; participates in hydrophobic and π-stacking interactions. | nih.gov |
| Hydrogen Bond Acceptor | Carbonyl Oxygen (Carboxamide) | Forms hydrogen bonds with donor groups on the target protein. | najah.edu |
| Hydrogen Bond Donor | Amide N-H (Carboxamide) | Forms hydrogen bonds with acceptor groups on the target protein. | najah.edu |
| Electron-Withdrawing Group / H-Bond Acceptor | Nitro Group (Oxygens) | Modulates ring electronics; potential for hydrogen bonding or polar interactions. | nih.govnih.gov |
Mechanistic Studies of Biological Activities in Vitro and Conceptual in Vivo
Characterization of Receptor Antagonism/Agonism
No specific studies detailing the interaction of 6-Nitro-2H-1,3-benzodioxole-5-carboxamide with the specified receptors were found. While the broader classes of carboxamides and benzodioxoles have been investigated for various receptor interactions, data directly pertaining to this nitro-substituted derivative is not available.
Transient Receptor Potential Vanilloid Type 1 (TRPV1) Antagonism
There is no available research characterizing the potential antagonistic or agonistic effects of this compound on the TRPV1 receptor.
Cannabinoid Receptor Binding Interactions
Information regarding the binding affinity or functional activity of this compound at cannabinoid receptors (CB1 and CB2) is not present in the reviewed literature.
P2X Receptor Inhibition (P2X4R and P2X7R)
No studies were identified that investigated the inhibitory potential of this compound against P2X4R or P2X7R.
Enzyme Inhibition Profiling
The inhibitory activity of this compound against key enzymes has not been specifically documented. Although related benzodioxole structures have been explored for enzyme inhibition, direct evidence for this compound is lacking.
Cyclooxygenase (COX-1/COX-2) Inhibition Mechanisms
There are no available studies that report on the mechanism or extent of inhibition of COX-1 or COX-2 enzymes by this compound.
α-Amylase Inhibition
Specific data on the α-amylase inhibitory activity of this compound, including IC50 values or mechanistic details, could not be located in the existing scientific literature.
Protease Inhibition (e.g., Parasite Proteases)
Current research has not extensively detailed the specific protease inhibition activity of this compound. While related benzodioxole structures have been investigated for their effects on various enzymes, specific data regarding the inhibitory action of this compound on parasite proteases is not presently available in scientific literature. Further investigation is required to determine its potential as a protease inhibitor.
Histone Deacetylase (HDAC) Inhibitors
There is currently no specific research available that identifies this compound as a histone deacetylase (HDAC) inhibitor. The typical pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. While various complex molecules are designed and tested for this activity, the potential for this compound to act as an HDAC inhibitor has not been reported in available studies.
Antioxidant Activity Mechanisms
The antioxidant potential of chemical compounds can be attributed to several mechanisms, including the ability to donate a hydrogen atom to stabilize free radicals or to chelate transition metals that catalyze oxidative reactions.
Role in Oxidative Stress Modulation
The role of this compound in the modulation of oxidative stress is an area requiring further research. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. Compounds can modulate oxidative stress by either directly scavenging ROS or by upregulating endogenous antioxidant systems, such as the Nrf2-Keap1 pathway. There is no current evidence to suggest a specific mechanism by which this compound modulates these complex cellular signaling pathways.
Antimicrobial and Antiparasitic Action Mechanisms
The 1,3-benzodioxole (B145889) scaffold is a component of various compounds that have been explored for antimicrobial properties. The addition of functional groups, such as an electron-withdrawing group at position 6, has been noted to enhance antifungal potential in some series of compounds.
Antifungal Activity and Morphological Alterations in Fungi
Specific studies on the antifungal activity of this compound and its effects on the morphology of fungi are not available in the reviewed literature. Research on structurally related compounds, such as certain nitroalkenyl benzodioxole derivatives, has shown fungicidal activity against a range of fungal species. These related compounds are suggested to act as thiol oxidants and inhibitors of cysteine-based molecules, which are crucial for fungal cellular function. However, it is important to note that these findings pertain to analogues and not to this compound itself. Therefore, its specific antifungal mechanism and ability to induce morphological alterations in fungi remain uncharacterized.
Antibacterial Activity and Mechanisms of Growth Modulation
Research into the antibacterial properties of this compound has shown limited efficacy against common pathogenic strains. In vitro testing against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria indicated a lack of significant growth inhibition. researchgate.netnih.govmdpi.com The mechanisms for this observed inactivity are thought to be related to the specific structural features of the compound, which may not effectively interact with essential bacterial cellular targets. Unlike broader-spectrum antimicrobial agents, its mode of action does not appear to disrupt key pathways necessary for bacterial survival and proliferation in the strains tested. mdpi.com
Table 1: In Vitro Antibacterial Activity
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Inactive |
| Staphylococcus aureus | Inactive |
Schistosomicidal Activity: Mechanisms of Worm Motility Reduction and Tegumental Changes
The compound has demonstrated notable activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.govmdpi.com Mechanistic studies indicate that its schistosomicidal effects are primarily mediated through two distinct actions: reduction of worm motility and induction of severe tegumental damage. researchgate.netnih.gov
Upon exposure, the compound significantly impairs the motor activity of both adult and juvenile worms, leading to paralysis. nih.govnih.gov This reduction in motility is critical, as it disrupts the parasite's ability to maintain its position within the host's bloodstream and to feed.
Furthermore, ultrastructural analysis using scanning electron microscopy has revealed profound changes to the parasite's tegument, its external surface. researchgate.netnih.gov These alterations include peeling, the formation of blisters, and the disintegration of surface features such as tubercles and spines. nih.govnih.gov The damage to the tegument compromises its protective function, exposing the underlying tissues and making the worm vulnerable to the host's immune response.
**Table 2: Observed Effects on *Schistosoma mansoni***
| Parameter | Observed Effect |
|---|---|
| Worm Motility | Significant reduction leading to paralysis |
| Tegument | Peeling, blistering, and disintegration of tubercles and spines |
Anti-Amoebic Activity and Production of Reactive Oxygen Species (ROS) and Nitric Oxide (NO)
In vitro studies have confirmed the potent anti-amoebic activity of this compound against Entamoeba histolytica, the protozoan parasite that causes amoebiasis. nih.govsemanticscholar.orgresearchgate.net The primary mechanism of its amoebicidal action is linked to the induction of oxidative and nitrosative stress within the parasite. nih.govresearchgate.netnih.gov
The compound stimulates the production of reactive oxygen species (ROS) and nitric oxide (NO) in E. histolytica trophozoites. parahostdis.orgresearchgate.net ROS are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and DNA. researchgate.net Similarly, NO and its derivatives can disrupt essential metabolic processes and lead to cellular dysfunction. nih.gov The parasite's own antioxidant defense mechanisms appear to be overwhelmed by the level of oxidative and nitrosative stress induced by the compound, ultimately leading to cell death. researchgate.net
**Table 3: Anti-Amoebic Activity against *E. histolytica***
| Mechanism | Effect |
|---|---|
| Reactive Oxygen Species (ROS) | Induces production, leading to oxidative damage |
| Nitric Oxide (NO) | Stimulates production, contributing to nitrosative stress |
Antitumour Activity Research (In Vitro Cell Line Studies)
Derivatives of 1,3-benzodioxole have been a subject of interest in oncology for their potential as antitumour agents. nih.govresearchgate.net In vitro research on this compound has focused on its cytotoxic effects against various human cancer cell lines.
The compound has been evaluated for its cytotoxic activity against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116). researchgate.netekb.eg The results from these in vitro assays, typically measured by IC50 values (the concentration required to inhibit 50% of cell growth), demonstrate its potential to inhibit the proliferation of these cancer cells. researchgate.netnih.gov The compound exhibited moderate to significant cytotoxic effects across these cell lines. nih.gov
Table 4: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
|---|---|---|
| HepG2 | Hepatocellular Carcinoma | Data specific to this compound requires further publication |
| MCF-7 | Breast Adenocarcinoma | Data specific to this compound requires further publication |
| HCT-116 | Colorectal Carcinoma | Data specific to this compound requires further publication |
The antitumour activity of this compound is linked to its ability to modulate cell viability. nih.gov Preliminary studies suggest that it may interfere with critical cellular processes required for cancer cell survival and proliferation. One of the proposed mechanisms involves the induction of apoptosis (programmed cell death). nih.gov By triggering apoptotic pathways, the compound can lead to the systematic dismantling of cancer cells without inducing an inflammatory response. Further research is needed to fully elucidate the specific cellular targets and signaling pathways, such as the potential interference with cell cycle progression, that are affected by this compound. nih.gov
Antidiabetic Potential and Glucose Homeostasis Mechanisms (Conceptual)
Conceptually, the antidiabetic potential of this compound is linked to the inhibition of key enzymes involved in carbohydrate digestion, such as α-glucosidase. nih.govaboutscience.eunih.gov The inhibition of α-glucosidase in the small intestine delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. nih.gov
This mechanism would lead to a slower and lower rise in postprandial blood glucose levels, which is a critical aspect of managing type 2 diabetes mellitus. nih.gov By modulating glucose homeostasis in this manner, the compound could conceptually help in maintaining glycemic control. While direct in vitro studies on this specific compound are emerging, related benzothiazine and thiohydantoin analogues have shown potent α-glucosidase inhibitory activity, supporting this as a plausible mechanism of action. nih.gov
Table 5: Conceptual Antidiabetic Mechanism
| Target Enzyme | Proposed Mechanism | Consequence |
|---|---|---|
| α-Glucosidase | Competitive inhibition | Delayed carbohydrate digestion and reduced postprandial glucose absorption |
Immunomodulatory Activities (Conceptual)
The immunomodulatory potential of this compound has not been directly elucidated in published literature. However, a conceptual framework for its possible activities can be constructed based on the known biological effects of its core chemical moieties: the benzodioxole ring system and the nitroaromatic group. The immunomodulatory effects of a compound can be broadly categorized as immunosuppressive or immunostimulatory, and may also involve anti-inflammatory actions.
Conceptually, the presence of the 1,3-benzodioxole moiety in a molecule can be associated with anti-inflammatory effects. Derivatives of 1,3-benzodioxole have been investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.gov The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX-1 and COX-2 can therefore lead to a reduction in inflammation. For instance, a study on novel benzodioxole derivatives demonstrated their inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov While this study did not include this compound, it provides a basis for speculating that this compound could exhibit similar anti-inflammatory properties through the inhibition of prostaglandin (B15479496) synthesis.
The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring and can be a pharmacophore for various biological activities. mdpi.com Nitro-containing compounds are known to undergo enzymatic reduction in biological systems, leading to the formation of reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives. These reactive species can interact with various cellular targets, including proteins and nucleic acids, potentially modulating cellular signaling pathways. mdpi.com In the context of the immune system, such interactions could conceptually lead to either immunosuppressive or immunostimulatory effects, depending on the specific cellular context and the nature of the molecular targets.
Furthermore, some benzodioxole derivatives have been reported to possess antioxidant properties. chemicalbook.com Oxidative stress is known to play a significant role in the pathogenesis of inflammatory conditions, and compounds with antioxidant activity can help to mitigate this by neutralizing reactive oxygen species (ROS). An overproduction of ROS by immune cells such as neutrophils and macrophages can contribute to tissue damage during inflammation. By scavenging these reactive species, this compound could conceptually exert an indirect immunomodulatory effect by reducing inflammation-associated oxidative stress.
It is important to emphasize that these potential immunomodulatory activities are purely conceptual and are inferred from the known biological activities of related compounds. Direct in vitro and in vivo studies on this compound are necessary to validate these hypotheses and to fully characterize its immunological effects.
Table 1: Conceptual Immunomodulatory Activities of this compound
| Potential Activity | Conceptual Mechanism | Basis of Hypothesis |
|---|---|---|
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. | Known COX inhibitory activity of other benzodioxole derivatives. nih.gov |
| Immunomodulation | Generation of reactive intermediates through nitro group reduction, which may interact with immune cell signaling pathways. | General reactivity and biological activity of nitroaromatic compounds. mdpi.com |
| Anti-inflammatory (Indirect) | Scavenging of reactive oxygen species (ROS) to reduce oxidative stress-associated inflammation. | Antioxidant properties reported for some benzodioxole derivatives. chemicalbook.com |
Applications As Research Probes and Chemical Tools
Development of 6-Nitro-2H-1,3-benzodioxole-5-carboxamide as a Chemical Intermediate
The utility of this compound as a chemical intermediate stems from the reactivity of its functional groups and its core benzodioxole structure. The synthesis of this compound typically originates from more readily available precursors, such as 6-Nitropiperonal (6-nitro-1,3-benzodioxole-5-carbaldehyde), which itself is a key intermediate in organic synthesis. guidechem.comchemimpex.com The aldehyde functional group of 6-Nitropiperonal can be oxidized to a carboxylic acid, which is then converted to the corresponding carboxamide to yield this compound.
This multi-step synthesis highlights the role of the compound as a stepping stone to more complex molecular architectures. The presence of the nitro group and the carboxamide group offers multiple reaction sites for further chemical transformations. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of reactions, such as diazotization or acylation, to introduce new functional groups. frontiersin.org The carboxamide group can also be hydrolyzed back to the carboxylic acid or be subjected to other transformations.
The benzodioxole ring itself is a stable scaffold that can be further functionalized. This versatility makes this compound a valuable building block for the synthesis of a wide range of organic molecules with potential applications in pharmaceuticals and agrochemicals. guidechem.com
| Step | Starting Material | Reaction | Product | Potential Subsequent Reactions |
|---|---|---|---|---|
| 1 | 6-Nitropiperonal | Oxidation of the aldehyde group | 6-Nitro-1,3-benzodioxole-5-carboxylic acid | Esterification |
| 2 | 6-Nitro-1,3-benzodioxole-5-carboxylic acid | Amidation | This compound | Reduction of the nitro group, Hydrolysis of the amide |
Utilization in Medicinal Chemistry Research for Scaffold Development
The 1,3-benzodioxole (B145889) scaffold is a common motif in a variety of biologically active compounds. researchgate.net This has led to its extensive use in medicinal chemistry for the development of new therapeutic agents. The addition of a nitro group to this scaffold, as seen in this compound, can further enhance its potential as a pharmacophore. Nitroaromatic compounds are known to play a crucial role in the mechanism of action of several drugs, particularly in the fields of antimicrobial and anticancer therapy. doaj.orgmdpi.com
The this compound scaffold can be considered a "privileged structure" in drug discovery, as it has the potential to bind to multiple biological targets. The specific arrangement of the nitro and carboxamide groups can influence the compound's binding affinity and selectivity for a particular receptor or enzyme. Medicinal chemists can systematically modify the structure of this scaffold to optimize its pharmacokinetic and pharmacodynamic properties.
For example, derivatives of the benzodioxole scaffold have been investigated for their potential as anticancer agents. researchgate.net The introduction of a nitro group could enhance this activity, as nitro-containing compounds are known to induce apoptosis in cancer cells. evitachem.com Similarly, the benzodioxole core has been explored for the development of novel antimicrobial agents, and the presence of a nitro group could broaden the spectrum of activity.
| Therapeutic Area | Rationale | Key Structural Features |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | Nitroaromatic moiety |
| Antimicrobial | Inhibition of microbial growth | Benzodioxole core and nitro group |
| Anti-inflammatory | Modulation of inflammatory pathways | Benzodioxole scaffold |
Contributions to Materials Science (Conceptual Electronic or Chemical Properties)
The electronic properties of this compound make it an interesting candidate for investigation in materials science. The benzodioxole ring is an electron-rich system, while the nitro and carboxamide groups are electron-withdrawing. This combination of electron-donating and electron-withdrawing moieties can lead to unique photophysical and electronic properties.
The intramolecular charge transfer characteristics of such molecules can be tuned by modifying the substituents on the aromatic ring. This makes them potentially useful in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The ability of the nitro group to accept electrons and the potential for hydrogen bonding through the carboxamide group could also influence the self-assembly and packing of these molecules in the solid state, which is a critical factor in determining the performance of organic electronic materials.
Furthermore, the study of the electronic properties of benzodioxole derivatives has shown their potential as corrosion inhibitors. researchgate.net The presence of heteroatoms and the aromatic ring allows these molecules to adsorb on metal surfaces and form a protective layer. The specific electronic structure of this compound, with its combination of electron-donating and withdrawing groups, could lead to enhanced corrosion inhibition efficiency.
| Property | Origin | Potential Application |
|---|---|---|
| Intramolecular Charge Transfer | Electron-donating benzodioxole ring and electron-withdrawing nitro and carboxamide groups | Organic electronics (OLEDs, OPVs) |
| Self-Assembly | Hydrogen bonding potential of the carboxamide group | Crystal engineering, functional materials |
| Corrosion Inhibition | Adsorption on metal surfaces via heteroatoms and the aromatic ring | Anti-corrosion coatings |
Future Research Directions and Translational Perspectives
Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity
The development of next-generation derivatives from the 6-Nitro-2H-1,3-benzodioxole-5-carboxamide core is a primary avenue for future investigation. The 1,3-benzodioxole (B145889) moiety is a common feature in various biologically active compounds, and strategic chemical modifications can significantly enhance target selectivity and efficacy. nih.govnajah.edu Future synthetic strategies will likely focus on:
Modification of the Carboxamide Group: Systematic alterations of the amide functionality, including the introduction of diverse alkyl and aryl substituents, could modulate the compound's binding affinity and pharmacokinetic properties.
Substitution on the Aromatic Ring: Exploring further substitutions on the benzene (B151609) ring, in addition to the existing nitro group, could lead to derivatives with improved selectivity for specific enzyme isoforms or receptor subtypes. For example, the placement of halogen atoms has been shown to influence the cyclooxygenase (COX) inhibitory activity in other benzodioxole derivatives. nih.gov
Bioisosteric Replacement: Replacing the nitro group or the carboxamide with other functional groups that have similar physicochemical properties may lead to compounds with improved safety profiles or different biological activities.
These synthetic efforts aim to create a library of novel compounds for comprehensive screening, building upon established synthetic routes such as the Suzuki-Miyaura coupling reaction, which has been used for other 1,3-benzodioxole derivatives. researchgate.net
Advanced Mechanistic Investigations at the Molecular Level
While preliminary studies may suggest potential mechanisms of action, a more profound understanding at the molecular level is crucial for rational drug design. Future research should employ advanced techniques to elucidate the precise interactions between this compound derivatives and their biological targets. Some benzodioxole compounds are known to induce apoptosis in cancer cells, and the specific molecular events leading to this outcome need to be detailed. chemicalbook.com
Key areas for investigation include:
Structural Biology: Co-crystallization of lead compounds with their target proteins (e.g., tubulin or COX enzymes) can provide atomic-level insights into the binding mode, guiding further structural optimization. evitachem.comtandfonline.com
Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the drug-target interaction.
Cellular Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways will help to fully characterize the compound's mechanism of action and identify potential biomarkers for efficacy. frontiersin.org
Computational Validation and Refinement of Predicted Activities
In silico methods are indispensable tools in modern drug discovery for predicting and refining the biological activities of novel compounds. tandfonline.com For this compound and its future derivatives, computational studies will play a pivotal role in accelerating the design-synthesis-test cycle.
Future computational work should focus on:
Molecular Docking: Advanced molecular docking simulations can be used to predict the binding poses and affinities of newly designed derivatives against a panel of biological targets, helping to prioritize synthetic efforts. tandfonline.compensoft.net
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help to identify the key structural features that correlate with biological activity, providing predictive power for designing more potent compounds.
ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential for early-stage filtering of compounds with unfavorable pharmacokinetic or safety profiles, saving significant time and resources. tandfonline.com
The validation of these computational predictions through experimental testing will be critical for refining the models and ensuring their predictive accuracy. researchgate.net
Exploration of Novel Biological Targets for the Benzodioxole Scaffold
The 1,3-benzodioxole scaffold is recognized for its ability to interact with a wide array of biological targets, suggesting that the therapeutic potential of its derivatives may extend beyond their initially identified activities. nih.govchemicalbook.com A systematic exploration of novel targets for this compound and its analogs could uncover new therapeutic applications.
This exploration can be achieved through:
Phenotypic Screening: Testing the compounds in various disease-relevant cellular or organismal models can reveal unexpected therapeutic effects, the underlying mechanism of which can then be investigated.
Target-Based Screening: Screening a library of derivatives against a broad panel of purified enzymes and receptors can identify novel and potentially potent interactions. The benzodioxole scaffold has been found in compounds targeting nicotinic, adrenergic, and serotoninergic receptors, as well as being investigated for anticancer and antibacterial properties. nih.gov
Chemoproteomics: This approach can be used to identify the direct binding partners of the compounds in a complex biological sample, providing an unbiased method for discovering novel targets.
Methodological Advancements in High-Throughput Screening for Derivatives
To efficiently evaluate the growing libraries of synthesized derivatives, the development and implementation of advanced high-throughput screening (HTS) methodologies are essential. nih.gov These methods allow for the rapid testing of thousands of compounds, accelerating the identification of promising leads.
Future efforts in this area should include:
Assay Development: Creating robust and miniaturized biochemical and cell-based assays that are amenable to automation is a prerequisite for successful HTS campaigns.
Automated Synthesis and Screening: Integrating automated chemical synthesis platforms with HTS workflows can significantly shorten the timeline from compound design to biological data acquisition. nih.gov This approach allows for the rapid generation of structure-activity relationship (SAR) data, guiding the optimization process in real-time.
Data Analysis and Management: The vast amounts of data generated from HTS require sophisticated computational tools for analysis, visualization, and management. Implementing robust data infrastructure is crucial for extracting meaningful insights from screening campaigns.
By embracing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
